molecular formula C20H21N3OS B11636662 2-[[3-Ethyl-4-oxospiro[benzo[h]quinazoline-5(3H),1a(2)-cyclopentane]-2(6H)-yl]thio]acetonitrile CAS No. 337494-86-7

2-[[3-Ethyl-4-oxospiro[benzo[h]quinazoline-5(3H),1a(2)-cyclopentane]-2(6H)-yl]thio]acetonitrile

Cat. No.: B11636662
CAS No.: 337494-86-7
M. Wt: 351.5 g/mol
InChI Key: UBOLBVLOPOHWKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-ETHYL-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-2-YLSULFANYL}ACETONITRILE is a complex organic compound with a unique spiro structure

Preparation Methods

The synthesis of 2-{3-ETHYL-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-2-YLSULFANYL}ACETONITRILE involves multiple steps. One common method includes the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate . This reaction typically requires specific conditions such as refluxing in ethanol and the presence of a base like potassium hydroxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-{3-ETHYL-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-2-YLSULFANYL}ACETONITRILE involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating various biochemical processes .

Properties

CAS No.

337494-86-7

Molecular Formula

C20H21N3OS

Molecular Weight

351.5 g/mol

IUPAC Name

2-(3-ethyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetonitrile

InChI

InChI=1S/C20H21N3OS/c1-2-23-18(24)16-17(22-19(23)25-12-11-21)15-8-4-3-7-14(15)13-20(16)9-5-6-10-20/h3-4,7-8H,2,5-6,9-10,12-13H2,1H3

InChI Key

UBOLBVLOPOHWKO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCC4)N=C1SCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.